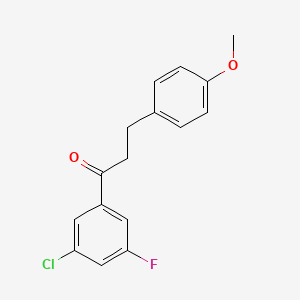

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone

Description

Chemical Structure: 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted propiophenone derivative. Its molecular formula is C₁₆H₁₄ClFO₂, with a molecular weight of 292.73 g/mol (CAS: 86810-95-9) . The compound features:

- A chlorine substituent at the 3'-position.

- A fluorine substituent at the 5'-position on the propiophenone aromatic ring.

- A 4-methoxyphenyl group attached to the ketone-bearing carbon.

It is commercially available at 95% purity from suppliers like CymitQuimica .

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBYMWDOORNLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644289 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-16-4 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Propiophenone Derivatives

A common approach to introduce chloro and fluoro substituents on the aromatic ring involves selective halogenation of propiophenone or its derivatives. For example, chlorination of propiophenone using chlorine gas in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) has been reported to yield chloropropiophenone derivatives with high regioselectivity and yield (88–90%).

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Propiophenone, Cl2 gas, AlCl3 catalyst | Chlorination under controlled temp. |

| Solvent | Solvent orange 2A (miscible with AlCl3) | Ensures solubility and reaction control |

| Temperature | 15–70 °C | Monitored by chromatogram tracking |

| Reaction Time | 6–10 hours | Reaction stopped upon completion |

| Workup | Low temperature hydrolysis, washing, distillation | Purification to 99.7–99.9% purity |

This method can be adapted to introduce chloro substituents at specific positions on the aromatic ring. Fluorination, however, typically requires different reagents or starting materials due to the high reactivity and difficulty in direct aromatic fluorination.

Synthesis via Aldol Condensation and Subsequent Functionalization

Another synthetic route involves the formation of the propiophenone skeleton via aldol condensation between substituted benzaldehydes and phenylacetic acid derivatives, followed by functional group modifications to introduce halogens.

For example, the synthesis of related compounds such as 4'-chloro-3-(4-methoxyphenyl)propiophenone involves:

- Aldol condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base (e.g., sodium hydroxide) and a catalyst (e.g., piperidine).

- Dehydration to form the α,β-unsaturated ketone intermediate.

- Hydrogenation or other reduction steps to yield the saturated propiophenone.

This method can be modified to incorporate fluorine substituents by starting with fluorinated benzaldehydes or phenylacetic acids, or by post-synthetic fluorination using electrophilic fluorinating agents.

Halogen Exchange and Directed Ortho-Metalation

Advanced synthetic strategies may involve:

- Directed ortho-metalation (DoM) of methoxy-substituted aromatic rings to selectively lithiate positions ortho to the methoxy group.

- Subsequent quenching with electrophilic halogen sources (e.g., N-chlorosuccinimide for chlorine, N-fluorobenzenesulfonimide for fluorine) to install halogens at desired positions.

- Coupling with propiophenone moieties via Friedel-Crafts acylation or cross-coupling reactions.

These methods allow precise control over substitution patterns but require careful handling of organometallic reagents and halogenating agents.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The chlorination method using aluminum trichloride and chlorine gas is well-documented for producing chloropropiophenone derivatives with high yield and purity, making it a reliable industrial approach.

- Direct fluorination of aromatic rings is challenging due to the high reactivity of fluorine; thus, fluorine is often introduced via fluorinated starting materials or specialized electrophilic fluorinating agents.

- The presence of the methoxy group at the 4-position activates the aromatic ring toward electrophilic substitution, facilitating selective halogenation at the 3' and 5' positions.

- The combination of chloro and fluoro substituents affects the electronic properties of the molecule, which can influence reactivity and stability during synthesis.

- Purification typically involves low-temperature hydrolysis, washing, and vacuum distillation to achieve high purity suitable for further applications.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of propiophenones , characterized by a phenylpropanoic acid derivative structure. Its molecular formula is C16H15ClF O2, with a molecular weight of approximately 288.75 g/mol. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Organic Synthesis

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Pathways

- Friedel-Crafts Acylation : This method is commonly used to synthesize chalcone derivatives, including this compound, by reacting appropriate acyl chlorides with methoxy-substituted phenols in the presence of a Lewis acid catalyst.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that similar chalcone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study investigated the effects of structurally related compounds on breast cancer cell lines, revealing that certain derivatives displayed notable inhibitory effects on cell growth, potentially linked to their interaction with estrogen receptors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may be effective against bacterial strains and fungi, including Candida albicans.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | Candida albicans | Not specified | Antimicrobial potential suggested |

| Other Chalcone Derivatives | Various | Varies | Exhibited antimicrobial activity |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The unique substitution pattern on the phenyl rings influences its reactivity and binding affinity, potentially affecting its pharmacological profile.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chloro and fluoro can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone with structurally related propiophenone derivatives:

Key Observations

Substituent Position and Electronic Effects :

- The 4-methoxyphenyl group in the reference compound donates electron density via resonance (-OCH₃), enhancing the compound's stability and directing electrophilic substitutions. In contrast, 3-methylphenyl () and 2-methylphenyl () analogues lack this resonance effect, leading to reduced polarity .

- Thiomethyl substitution () introduces a sulfur atom, which may increase nucleophilicity and alter metabolic pathways compared to methoxy or methyl groups .

Molecular Weight and Polarity: The thiomethyl derivative (308.80 g/mol) has the highest molecular weight due to sulfur inclusion, while methyl-substituted analogues (e.g., 276.73 g/mol) are lighter .

Synthetic Considerations: Propiophenone derivatives react with sulfur and morpholine under mild conditions to form β-morpholinopropiophenone and related compounds (). Substituents like chlorine and fluorine may influence reaction rates or pathways .

Positional Isomerism :

- The 3-methoxyphenyl analogue (CAS: 898775-07-0, ) demonstrates how para vs. meta substitution affects electronic distribution and steric interactions, which can impact biological activity or crystallization behavior .

Biological Activity

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is a member of the propiophenone class, which is known for its diverse biological activities. This compound features a chloro and a fluoro substituent on the phenyl ring, along with a methoxy group, contributing to its unique reactivity and potential pharmacological profile. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 300.75 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances the compound's electrophilicity, while the methoxy group may influence solubility and binding affinity to biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Propiophenones are often studied for their potential anticancer effects. The structural features of this compound suggest it may interact with cellular pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have shown promising anti-inflammatory activities. The presence of the methoxy group can enhance the compound's ability to modulate inflammatory pathways, potentially making it effective against conditions like arthritis.

- Antimicrobial Activity : The chloro and fluoro substituents may contribute to enhanced antimicrobial properties, making this compound a candidate for further studies in combating bacterial infections.

The mechanism of action for this compound likely involves:

- Electrophilic Interactions : The halogen substituents increase the compound's reactivity towards nucleophiles, allowing it to participate in various biochemical reactions.

- Binding Affinity Modulation : The methoxy group can affect how the compound binds to target proteins, influencing its pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Anticancer Activity : A study on similar propiophenones demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can lead to enhanced potency against tumors .

- Anti-inflammatory Studies : Research has shown that compounds with methoxy groups exhibit reduced production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : Investigations into related compounds have revealed notable antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may also possess similar properties .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, the synthesis of structurally similar propiophenones (e.g., 2'-Fluoro-3-(4-methoxyphenyl)propiophenone) utilizes ketone intermediates and aryl halide coupling partners . Chlorination and fluorination steps can be introduced via electrophilic substitution or halogen exchange reactions. Reaction optimization should consider steric and electronic effects of the methoxy group on regioselectivity .

Q. How can purification be optimized for this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves isomers or byproducts. High-performance liquid chromatography (HPLC) is recommended for analytical purity validation, especially if the compound is intended for pharmacological studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons in the range of δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHClFO) and detects isotopic patterns for chlorine .

- IR Spectroscopy : Peaks near 1680 cm indicate the ketone carbonyl group .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction yields in synthetic pathways?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may hinder cross-coupling reactions due to steric hindrance. For example, in Suzuki-Miyaura reactions, bulky substituents reduce coupling efficiency. Computational studies (DFT) can predict reaction barriers, while controlled experiments with varying catalysts (e.g., Pd(PPh) vs. PdCl) optimize yields .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs) .

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- MD Simulations : Simulate stability in biological membranes to guide pharmacokinetic studies .

Q. How can metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) to measure half-life () and intrinsic clearance .

- LC-MS/MS : Quantify parent compound degradation and metabolite formation .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.